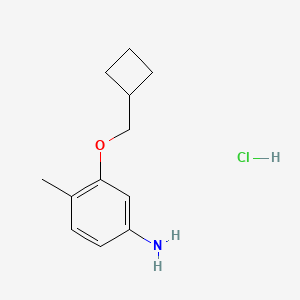![molecular formula C14H13N3O3S B2530880 2-((3-エチル-4-オキソ-4,5-ジヒドロ-3H-ピリミド[5,4-b]インドール-2-イル)チオ)酢酸 CAS No. 888432-56-2](/img/structure/B2530880.png)
2-((3-エチル-4-オキソ-4,5-ジヒドロ-3H-ピリミド[5,4-b]インドール-2-イル)チオ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines the indole nucleus with a pyrimidoindole moiety, making it an interesting subject for chemical and pharmacological research.
科学的研究の応用
2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4)/MD-2 complex . This complex plays a crucial role in innate immune responses, and its activation can lead to the production of various cytokines .
Mode of Action
The compound binds primarily to the MD-2 in the TLR4/MD-2 complex . This binding stimulates the innate immune cells with minimal toxicity . The compound’s interaction with its target leads to the production of various cytokines, which are signaling molecules that regulate immune responses .
Biochemical Pathways
The activation of the TLR4/MD-2 complex triggers a cascade of biochemical reactions that lead to the production of various cytokines . These cytokines then mediate various immune responses, including inflammation and the activation of immune cells .
Result of Action
The result of the compound’s action is the stimulation of innate immune responses. This is achieved through the production of various cytokines, which mediate immune responses . These responses can help the body fight off infections and other diseases .
生化学分析
Biochemical Properties
Indole derivatives, such as 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid, possess various biological activities . They interact with a variety of enzymes, proteins, and other biomolecules, and these interactions can be crucial in biochemical reactions
Cellular Effects
It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
What sets 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid apart is its unique combination of the indole and pyrimidoindole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-17-13(20)12-11(16-14(17)21-7-10(18)19)8-5-3-4-6-9(8)15-12/h3-6,15H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANRHHXFIFXALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
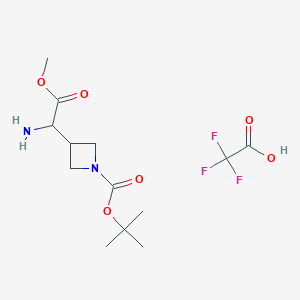
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2530800.png)
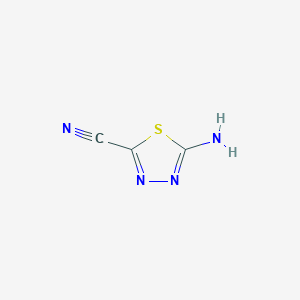
![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)
![3-benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2530810.png)
![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
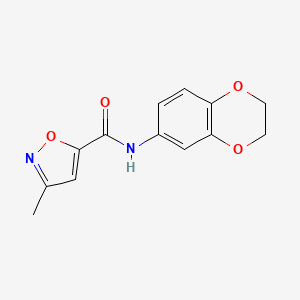
![benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2530813.png)
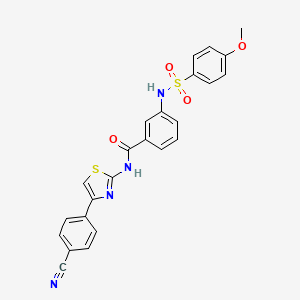
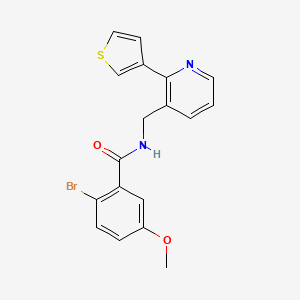
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)
